molecular formula C15H14N2O5S2 B2925195 methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1251610-56-6

methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2925195
CAS No.: 1251610-56-6
M. Wt: 366.41
InChI Key: WUIUPNNDWBDNJL-UHFFFAOYSA-N
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Description

Methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the indole core. The process may include:

  • Formation of 1-methyl-2-oxoindoline: This can be achieved through the cyclization of tryptamine derivatives under acidic conditions.

  • Introduction of the sulfamoyl group: The sulfamoyl group can be introduced using sulfamoyl chloride in the presence of a base.

  • Coupling with thiophene-2-carboxylate: The final step involves the coupling of the sulfamoylated indoline with thiophene-2-carboxylate under suitable reaction conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiophenes or indolines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological activities of indole derivatives suggest that methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate may have potential applications in drug discovery. Its ability to interact with biological targets can be explored for developing new therapeutic agents.

Medicine: Given its structural similarity to other bioactive indole derivatives, this compound may be investigated for its medicinal properties

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: A simple indole derivative with various biological activities.

  • 2-oxoindoline derivatives: Similar compounds with potential anticancer properties.

  • Thiophene-2-carboxylate derivatives: Compounds with applications in material science and pharmaceuticals.

Uniqueness: Methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate stands out due to its unique combination of the indole and thiophene moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

methyl 3-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S2/c1-17-11-4-3-10(7-9(11)8-13(17)18)16-24(20,21)12-5-6-23-14(12)15(19)22-2/h3-7,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIUPNNDWBDNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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